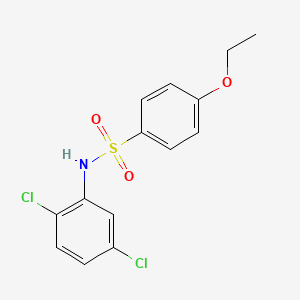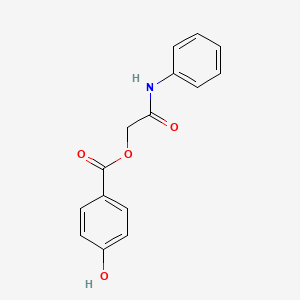
N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac is synthesized by the reaction of 2,5-dichlorophenylacetic acid with ethoxybenzenesulfonyl chloride.
作用机制
N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting the activity of COX enzymes, N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the inflammatory response. N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation and cell survival. Additionally, N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair.
实验室实验的优点和局限性
N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide is a widely used NSAID that is readily available and relatively inexpensive. It has been extensively studied and its mechanism of action is well understood. However, N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide has been shown to have a number of side effects, including gastrointestinal bleeding, renal toxicity, and cardiovascular events. Additionally, N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide has been shown to have a number of drug interactions, which can limit its use in certain patient populations.
未来方向
There are a number of future directions for the study of N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide. One area of research is the development of novel formulations of N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide that can improve its efficacy and reduce its side effects. Another area of research is the study of the potential use of N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide in the treatment of cancer and Alzheimer's disease. Additionally, there is a need for further study of the biochemical and physiological effects of N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide, particularly with respect to its effects on ROS, NF-κB, and MMPs.
合成方法
The synthesis of N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide involves the reaction of 2,5-dichlorophenylacetic acid with ethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
科学研究应用
N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used for the treatment of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-2-20-11-4-6-12(7-5-11)21(18,19)17-14-9-10(15)3-8-13(14)16/h3-9,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBPVCFNHZJNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5754551.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5754580.png)


![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5754602.png)
![4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5754614.png)

![1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone](/img/structure/B5754626.png)


![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)